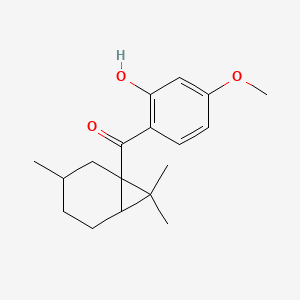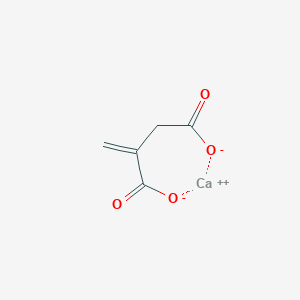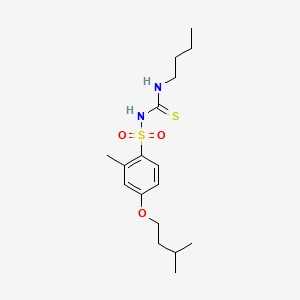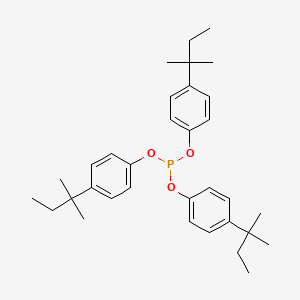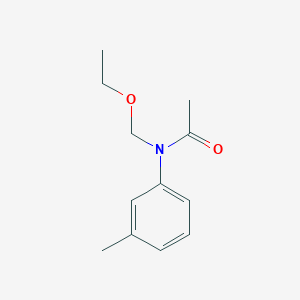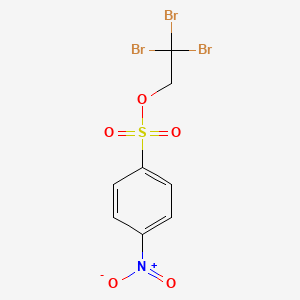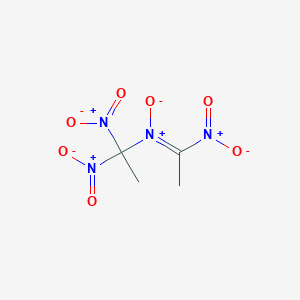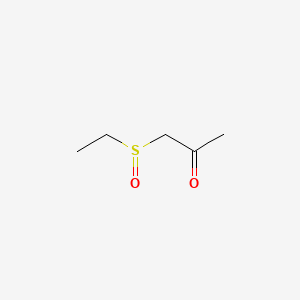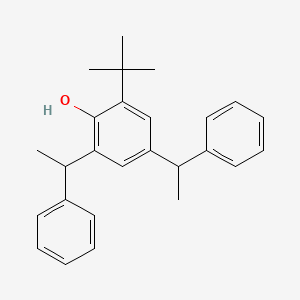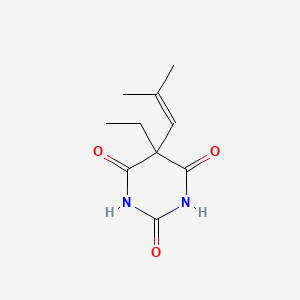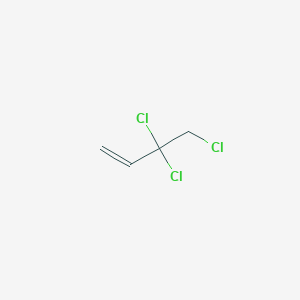
3,3,4-Trichlorobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4-Trichlorobut-1-ene is an organic compound with the molecular formula C4H5Cl3 It is a halogenated derivative of butene, characterized by the presence of three chlorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trichlorobut-1-ene typically involves the halogenation of butene derivatives. One common method is the chlorination of butene, where chlorine gas is introduced to butene under controlled conditions to achieve the desired trichlorinated product. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of butene and chlorine gas through a reactor, with careful monitoring of reaction conditions such as temperature, pressure, and catalyst concentration to optimize production efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trichlorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with various reagents, such as hydrogen halides and halogens.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of different alkenes or dienes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions typically occur under basic conditions.
Addition: Reagents such as hydrogen chloride, bromine, and iodine are used in addition reactions, often in the presence of a solvent like dichloromethane.
Elimination: Strong bases like potassium hydroxide or sodium ethoxide are used to induce elimination reactions, usually under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while addition reactions can produce dihalogenated butenes.
Scientific Research Applications
3,3,4-Trichlorobut-1-ene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex halogenated compounds.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Its derivatives are being explored for potential pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 3,3,4-Trichlorobut-1-ene involves its reactivity with various nucleophiles and electrophiles. The presence of chlorine atoms makes it a strong electrophile, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trichloropropene: Another trichlorinated derivative with similar reactivity but a different carbon chain length.
1,1,2-Trichlorobut-1-ene: A positional isomer with chlorine atoms in different positions on the carbon chain.
3,3,3-Trichloro-1-nitroprop-1-ene: A compound with a nitro group, used in cycloaddition reactions.
Properties
CAS No. |
55994-11-1 |
|---|---|
Molecular Formula |
C4H5Cl3 |
Molecular Weight |
159.44 g/mol |
IUPAC Name |
3,3,4-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c1-2-4(6,7)3-5/h2H,1,3H2 |
InChI Key |
IRFIKENZBOBPCV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
